11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88151-78-4 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
11-phenyl-8-azaspiro[5.6]dodec-10-en-9-one |
InChI |
InChI=1S/C17H21NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2,(H,18,19) |
InChI Key |
MXGUPTIYQQEFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=CC(=O)NC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Formation of the Lactam 9 One :the Direct Oxidation of the C H Bond Adjacent to the Nitrogen in the Saturated Spirocyclic Amine is a Modern and Efficient Method for Lactam Synthesis. This Avoids Multi Step Classical Approaches Like the Beckmann Rearrangement.
Catalytic Aerobic Oxidation: Ceria-supported gold nanoparticles (Au/CeO2) have been shown to effectively catalyze the aerobic oxidation of cyclic secondary amines to their corresponding lactams. iastate.eduosti.gov For example, hexamethyleneimine (B121469) is converted to caprolactam using this method.
Metal-Free Oxidation: A transition-metal-free strategy using molecular iodine (I₂) provides a mild and chemoselective method for oxidizing cyclic amines. acs.orgburleylabs.co.ukorganic-chemistry.org The reaction proceeds via an N-iodoammonium intermediate and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org
Table 1: Selected Methods for Oxidation of Cyclic Amines to Lactams
| Catalyst/Reagent | Substrate Example | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Au/CeO₂ | Pyrrolidine | 2-Pyrrolidone | O₂, 160 °C, 6.5 h | 97% | iastate.edu |
| Au/CeO₂ | Piperidine | 2-Piperidone | O₂, 160 °C, 2.5 h | 83% | iastate.edu |
| I₂, NaHCO₃ | N-benzylpiperidine | N-benzyl-2-piperidone | aq. THF, 80 °C, 24 h | 92% | organic-chemistry.org |
Advanced Spectroscopic and Crystallographic Characterization of 11 Phenyl 8 Azaspiro 5.6 Dodec 10 En 9 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.
One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Connectivity
¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the phenyl group, the vinyl proton on the enone system, and the various methylene (B1212753) and methine protons of the spirocyclic core. The chemical shifts and coupling constants of these signals would provide initial information about the electronic environment and connectivity of the protons.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the enone, the spiro carbon, the carbons of the phenyl ring, and the aliphatic carbons of the two rings.
Two-Dimensional NMR Correlation Techniques (COSY, NOESY, HSQC, HMBC, ROESY) for Through-Bond and Through-Space Correlations
To definitively assign the complex proton and carbon signals and to understand the molecule's stereochemistry, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the connectivity within the aliphatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would provide information about protons that are close to each other in space, which is vital for determining the relative stereochemistry and conformation of the spirocyclic system.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental composition, which serves as a powerful confirmation of the compound's chemical formula.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show prominent absorption bands corresponding to:
The C=O (carbonyl) stretch of the α,β-unsaturated ketone.
The C=C (alkene) stretch of the enone system.
The C-H stretches of the aromatic phenyl ring and the aliphatic portions of the molecule.
The N-H stretch of the secondary amine within the azaspiro ring, if not substituted.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
Should a suitable single crystal of this compound be obtained, X-ray diffraction would provide the most definitive structural information.
Crystal Structure Determination and Molecular Conformation
This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. It would unambiguously confirm the molecular connectivity and reveal the preferred conformation of the seven- and six-membered rings, as well as the orientation of the phenyl substituent. For chiral molecules, X-ray diffraction can also be used to determine the absolute configuration.
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
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Computational Chemistry and Theoretical Investigations on 11 Phenyl 8 Azaspiro 5.6 Dodec 10 En 9 One
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. mdpi.comscispace.com For 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one, these calculations would typically be performed using a basis set like 6-31G* or higher to accurately describe the electronic distribution. mdpi.com
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. scm.com This process reveals the equilibrium geometry of the molecule. From the optimized structure, a wealth of information about the electronic properties can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com
Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for similar structural motifs found in organic compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| C=C (enone) | ~1.34 Å | |
| C-N (amide) | ~1.35 Å | |
| C-C (spiro center) | ~1.55 Å | |
| C-C (phenyl) | ~1.40 Å | |
| Bond Angle | C-N-C (lactam ring) | ~125° |
| C-C=C (enone) | ~122° | |
| Dihedral Angle | Phenyl ring twist | Variable |
Note: These are representative values and would be precisely determined through detailed DFT calculations.
Conformational Analysis and Dynamics of the Azaspiro[5.6]dodecane Ring System
The azaspiro[5.6]dodecane scaffold, which forms the core of this compound, possesses significant conformational flexibility. This flexibility arises from the saturated seven-membered ring and the six-membered ring, as well as the rotational freedom of the phenyl substituent. A thorough conformational analysis is essential to identify the most stable conformers and to understand the dynamic behavior of the ring system.
Computational techniques such as molecular mechanics or DFT can be used to perform a systematic search of the conformational space. By calculating the relative energies of different conformers, a Boltzmann distribution can be established to determine the population of each conformation at a given temperature. This information is critical for understanding how the molecule might interact with biological targets, as different conformers may present distinct pharmacophoric features.
Prediction of Spectroscopic Parameters for Validation of Experimental Data
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly insightful.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. comporgchem.comrsc.org These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. Recent advances in machine learning are also providing highly accurate predictions of NMR chemical shifts. nih.gov
Infrared Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. ekb.eg These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, key vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the enone system, and the various C-H and C-N stretching and bending modes. The calculated frequencies are often scaled to better match experimental values. youtube.comlibretexts.orgpressbooks.pub
A table of predicted key spectroscopic data for this compound is presented below, based on typical values for the constituent functional groups.
| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |
| IR | C=O Stretch (conjugated ketone) | ~1685-1666 cm⁻¹ |
| C=C Stretch (enone) | ~1640-1620 cm⁻¹ | |
| C-H Stretch (aromatic) | ~3100-3000 cm⁻¹ | |
| ¹³C NMR | C=O (carbonyl) | ~190-215 ppm |
| C (spiro center) | ~50-70 ppm | |
| C (aromatic) | ~120-150 ppm | |
| ¹H NMR | H (vinylic) | ~6.0-7.5 ppm |
| H (aromatic) | ~7.0-8.0 ppm |
Reaction Mechanism Elucidation via Computational Modeling for Key Synthetic Steps
The synthesis of this compound likely involves the formation of the α,β-unsaturated ketone moiety. Computational modeling can be instrumental in elucidating the mechanisms of the key synthetic reactions involved. For instance, if the synthesis proceeds via a Michael addition followed by an intramolecular cyclization, DFT calculations can be used to map out the entire reaction pathway. nih.govacs.orgacs.orgnih.govmdpi.com
By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. nih.gov This allows for a theoretical assessment of the reaction's feasibility and can provide insights into the factors that control its stereoselectivity. Computational studies can also help in understanding the role of catalysts and reaction conditions, thereby guiding the optimization of the synthetic route.
For example, modeling the addition of a nucleophile to a precursor ketone could reveal the preferred trajectory of attack and the geometry of the transition state, explaining the observed stereochemical outcome. This level of mechanistic detail is often difficult to obtain through experimental means alone.
Molecular Modeling for Ligand-Receptor Interactions (if applicable to scaffold design principles)
The spirocyclic scaffold present in this compound is a common feature in many biologically active molecules. Molecular modeling techniques, particularly molecular docking, can be used to explore the potential of this compound as a ligand for various biological receptors. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com
Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a protein. nih.govacs.org These simulations score the different binding poses based on factors such as intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of docking studies can provide a hypothesis about the potential biological targets of the compound and can guide the design of more potent and selective analogs.
For this compound, the phenyl group, the carbonyl oxygen, and the nitrogen atom of the lactam could all serve as key interaction points with a receptor. By understanding these potential interactions, medicinal chemists can rationally modify the structure of the molecule to enhance its binding affinity and biological activity.
Chemical Reactivity and Derivatization Strategies for 11 Phenyl 8 Azaspiro 5.6 Dodec 10 En 9 One
Reactivity of the Ketone Functionality at Position 9
The ketone at position 9 is part of a conjugated enone system, which influences its reactivity. Nucleophilic attack can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon of the double bond (1,4-conjugate addition).
The reduction of α,β-unsaturated ketones is a well-studied transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can produce a mixture of products. The reaction can lead to the 1,2-reduction product, an allylic alcohol, or proceed via 1,4-reduction to yield a saturated ketone, which may be further reduced to the saturated alcohol. masterorganicchemistry.comstackexchange.com
To achieve selective 1,2-reduction of the carbonyl group to an alcohol without affecting the double bond, the Luche reduction is often employed. masterorganicchemistry.com This method uses sodium borohydride in the presence of a Lewis acid, typically a lanthanide salt such as cerium(III) chloride (CeCl₃). The cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring direct hydride attack at that position. masterorganicchemistry.comacgpubs.org
Table 1: Predicted Reduction Reactions at the Ketone Functionality
| Reaction | Reagents | Primary Product |
|---|---|---|
| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-ol |
| 1,4-Reduction | NaBH₄ (under specific conditions) | 11-Phenyl-8-azaspiro[5.6]dodecan-9-one |
| Full Reduction | NaBH₄ (excess) | 11-Phenyl-8-azaspiro[5.6]dodecan-9-ol |
Transformations Involving the Dodec-10-en Double Bond
The conjugated double bond at the 10-position is susceptible to a variety of addition reactions. As mentioned previously, conjugate reduction (1,4-addition) can be achieved with hydride reagents like NaBH₄, often leading to the saturated ketone. stackexchange.comresearchgate.net
Catalytic hydrogenation is another effective method for the reduction of the carbon-carbon double bond. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would be expected to reduce the double bond, yielding the saturated ketone, 11-Phenyl-8-azaspiro[5.6]dodecan-9-one. Under more forcing conditions, this method could also reduce the ketone functionality.
The double bond can also participate in Michael additions, where a soft nucleophile adds to the β-carbon. This reaction is a cornerstone of carbon-carbon bond formation and can be used to introduce a wide variety of substituents at position 10.
Chemical Modifications of the Phenyl Substituent at Position 11
The phenyl ring at position 11 can undergo electrophilic aromatic substitution (SEAr) reactions. The alkyl substituent connecting the phenyl ring to the spirocyclic core acts as a weak activating group and is an ortho, para-director. wikipedia.org Therefore, electrophiles are expected to add primarily at the ortho and para positions of the phenyl ring.
Standard electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ installs a halogen atom.
Friedel-Crafts Alkylation/Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, attach alkyl or acyl groups to the ring, respectively. masterorganicchemistry.com
Steric hindrance from the bulky spirocyclic system may influence the regioselectivity, potentially favoring substitution at the less hindered para-position over the ortho-positions.
Reactions at the 8-Azaspiro Nitrogen
The secondary amine at the 8-position is a nucleophilic center and can readily participate in various reactions to form N-substituted derivatives.
N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to prevent the formation of the ammonium (B1175870) salt. This reaction yields tertiary amines, such as 8-Methyl-11-phenyl-8-azaspiro[5.6]dodec-10-en-9-one. cymitquimica.com
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base or pyridine (B92270) leads to the formation of amides. For example, reacting the parent compound with benzoyl chloride would yield 8-Benzoyl-11-phenyl-8-azaspiro[5.6]dodec-10-en-9-one.
Michael Addition: The secondary amine can also act as a nucleophile in a Michael reaction. For instance, addition to α,β-unsaturated ketones like methyl vinyl ketone or esters like ethyl acrylate (B77674) would introduce a butan-2-one or an ethyl propanoate group at the nitrogen, respectively. nih.govnih.gov
Table 2: Examples of N-Functionalization Reactions on the Azaspiro[5.6]dodecane Scaffold
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Methyl Iodide | N-Alkylation | Tertiary Amine |
| Acetyl Chloride | N-Acylation | Amide |
| Methyl Vinyl Ketone | Michael Addition | N-substituted Ketone |
| Ethyl Acrylate | Michael Addition | N-substituted Ester |
Ring-Opening and Rearrangement Reactions of the Azaspirocyclic System
While the 8-azaspiro[5.6]dodec-10-en-9-one system is generally stable, transformations that alter the core ring structure are possible. Research on the closely related 8-azaspiro[5.6]dodec-10-ene scaffold has shown that epoxide derivatives can undergo regioselective ring-opening. For example, an epoxide on the seven-membered ring can be opened by nucleophiles like adenine (B156593) or an azide (B81097) anion. mdpi.compreprints.org This demonstrates that the azaspirocyclic framework can serve as a precursor to more complex, functionalized structures through controlled ring-opening of intermediates. While direct ring-opening or rearrangement of the enone itself is less common, such pathways could potentially be accessed under specific, high-energy conditions or through photochemical methods.
Development of Novel Functionalized Derivatives (e.g., Pyrrole (B145914) derivatives)
The 8-azaspiro[5.6]dodec-10-ene scaffold has been successfully utilized as a starting point for the synthesis of complex heterocyclic derivatives. A notable example is the preparation of diastereomerically pure pyrrole-containing compounds. mdpi.comresearchgate.net
In this synthetic pathway, the azaspiro system is first converted into a 1,2,3-triazole intermediate. This intermediate, which contains the intact spirocyclic core, is then subjected to a coupling reaction with various carboxylic acids using peptide coupling agents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate). mdpi.compreprints.org This strategy allows for the attachment of diverse pyrrole-containing moieties to the azaspiro framework via an amide linkage. The resulting complex molecules have been characterized by NMR spectroscopy, HRMS, and X-ray diffraction. mdpi.comresearchgate.net This approach highlights the utility of the 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one scaffold as a rigid three-dimensional core for building elaborate molecules with potential applications in medicinal chemistry.
Applications of 11 Phenyl 8 Azaspiro 5.6 Dodec 10 En 9 One and Its Derivatives in Advanced Organic Synthesis
Role as Versatile Building Blocks for Complex Molecular Architectures
The rigid yet three-dimensional framework of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one and its derivatives makes them attractive starting points for the construction of intricate molecular architectures. The spirocyclic nature imparts a defined spatial arrangement of substituents, which is a desirable feature in drug discovery and materials science for controlling molecular shape and interactions.
While direct applications of this compound as a building block in total synthesis are an emerging area of research, the broader class of spiro-enone systems is recognized for its utility in constructing complex carbocyclic and heterocyclic frameworks. The enone functionality provides a reactive handle for various transformations, including conjugate additions, cycloadditions, and photochemical reactions, allowing for the elaboration of the core structure into more complex arrangements. The presence of the nitrogen atom in the azaspirocycle offers an additional site for functionalization, further expanding its synthetic versatility.
Development of Chiral Scaffolds and Ligands in Asymmetric Catalysis
The inherent chirality of the spirocyclic framework in derivatives of this compound presents significant opportunities for their use in asymmetric catalysis. Chiral spiro compounds have been successfully employed as ligands for transition metals, inducing high levels of enantioselectivity in a variety of chemical transformations.
The conformational rigidity of the spirocycle is a key advantage in the design of chiral ligands, as it reduces the number of accessible conformations, leading to a more defined and effective chiral environment around the metal center. While specific applications of this compound derivatives as chiral ligands are still under exploration, the general principles of spirocyclic ligand design suggest their potential in a range of asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The development of synthetic routes to enantiomerically pure derivatives of this scaffold is a crucial step towards realizing this potential.
Precursors for the Synthesis of Diverse Heterocyclic Systems
Derivatives of the 8-azaspiro[5.6]dodec-10-ene scaffold have proven to be valuable precursors for the synthesis of a variety of heterocyclic compounds. The ability to functionalize both the nitrogen atom and the cyclohexene (B86901) ring allows for the construction of fused and spiro-fused heterocyclic systems.
A notable example is the synthesis of substituted pyrrole (B145914) derivatives from a spirocyclic 1,2,3-triazole based on the 8-azaspiro[5.6]dodec-10-ene framework. nih.govmdpi.com In this multi-step synthesis, an initial epoxide derived from the 8-azaspiro[5.6]dodec-10-ene system undergoes ring-opening with an azide (B81097), followed by a "click reaction" to form a 1,2,3-triazole. nih.gov This triazole is then converted into a variety of pyrrole derivatives through a coupling reaction. nih.govmdpi.comresearchgate.net This approach highlights how the spirocyclic core can be elaborated into more complex heterocyclic structures with potential applications in medicinal chemistry, as pyrrole-based compounds are known to exhibit a wide range of biological activities. mdpi.com
Table 1: Synthesis of Pyrrole Derivatives from an 8-Azaspiro[5.6]dodec-10-ene Precursor nih.govmdpi.com
| Entry | Reactant 1 (Amine) | Reactant 2 (Acid) | Product | Yield (%) |
| 1 | Spirocyclic amine hydrochloride | Acid A | Pyrrole Derivative 1 | 70-85 |
| 2 | Spirocyclic amine hydrochloride | Acid B | Pyrrole Derivative 2 | 70-85 |
| 3 | Spirocyclic amine hydrochloride | Acid C | Pyrrole Derivative 3 | 70-85 |
Note: The specific structures of the acids and resulting pyrrole derivatives are detailed in the source literature.
Contribution to the Synthesis of Spirocyclic Natural Product Analogs
Spirocyclic motifs are prevalent in a wide array of natural products, often contributing to their unique biological activities. The 8-azaspiro[5.6]dodec-10-ene scaffold provides a valuable starting point for the synthesis of analogs of such spirocyclic natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
An example of this application is the synthesis of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, a spirocyclic nucleoside analog. mdpi.com This synthesis involves the regioselective ring-opening of a spirocyclic epoxide with adenine (B156593), followed by deprotection. mdpi.com This work demonstrates the utility of the 8-azaspiro[5.6]dodec-10-ene framework in creating complex molecules that mimic the structural features of natural nucleosides, which are fundamental building blocks of biological systems. mdpi.com The ability to synthesize such analogs opens avenues for the discovery of novel antiviral and anticancer agents.
Table 2: Key Synthetic Step in the Preparation of a Spirocyclic Nucleoside Analog mdpi.com
| Starting Material | Reagent | Product | Reaction Type |
| Spirocyclic Epoxide | Adenine, K2CO3 | N-Boc protected nucleoside analog | Epoxide ring-opening |
| N-Boc protected nucleoside analog | Methanolic HCl | Spirocyclic nucleoside analog dihydrochloride | Deprotection |
This strategic use of the spirocyclic scaffold allows for the generation of novel compounds with potential biological relevance, underscoring the importance of this compound and its derivatives in the field of natural product synthesis and medicinal chemistry.
Future Perspectives in the Research of 11 Phenyl 8 Azaspiro 5.6 Dodec 10 En 9 One
Innovations in Green Chemistry Approaches for its Synthesis
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research on the synthesis of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one is expected to increasingly focus on green chemistry principles. This involves the use of safer solvents, the reduction of waste, and the utilization of renewable resources and energy-efficient processes.
Key areas of innovation will likely include:
Catalytic Systems: A shift from stoichiometric reagents to catalytic systems, particularly those based on earth-abundant and non-toxic metals, is anticipated. Research into novel catalysts that can promote the key bond-forming reactions in the synthesis of the spirocyclic core with high efficiency and selectivity will be crucial.
Alternative Solvents: The exploration of greener solvent alternatives to traditional volatile organic compounds (VOCs) is a critical avenue. This includes the use of water, supercritical fluids, or bio-based solvents, which can significantly reduce the environmental impact of the synthesis.
Flow Chemistry: The implementation of continuous flow technologies can offer numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. Future synthetic routes may be redesigned for flow systems, allowing for more efficient and sustainable production.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are designed and executed. For a molecule like this compound, AI and machine learning (ML) can play a pivotal role in accelerating research and development.
Future applications in this domain include:
Predictive Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. nih.govchemcopilot.com This can help researchers identify the most promising synthetic routes and reaction conditions for this compound and its derivatives, minimizing trial-and-error experimentation. chemcopilot.comjetir.org
Reaction Optimization: Machine learning models can be employed to rapidly optimize reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproducts. chemcopilot.com This data-driven approach can lead to more efficient and robust synthetic protocols. eurekalert.orgchemeurope.com
Retrosynthetic Analysis: Advanced AI tools can propose novel and efficient retrosynthetic pathways for complex molecules. By analyzing the structure of this compound, these tools can suggest innovative disconnections and starting materials, potentially leading to more elegant and efficient syntheses.
Exploration of Novel Chemical Transformations and Reactivity Patterns of the Spirocyclic Core
The unique steric and electronic properties of the 8-azaspiro[5.6]dodec-10-en-9-one core offer a rich playground for exploring novel chemical transformations. Future research will likely delve deeper into understanding and exploiting the reactivity of this scaffold.
Key research directions may include:
Functionalization of the Spirocyclic System: Investigations into the selective functionalization of various positions on the spirocyclic rings will be a major focus. This could involve late-stage C-H activation, allowing for the introduction of diverse functional groups that can modulate the molecule's properties.
Ring-Opening and Rearrangement Reactions: Exploring the reactivity of the enone moiety and the lactam ring could lead to novel ring-opening or rearrangement reactions, providing access to new and structurally diverse molecular scaffolds.
Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry of the spirocyclic core during its synthesis or subsequent transformations will be crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological applications.
Design and Synthesis of New Structural Analogs with Enhanced Synthetic Utility or Conformational Control
Building upon a deeper understanding of the structure-activity relationships, the design and synthesis of new structural analogs of this compound will be a key area of future research. These analogs could be designed to have improved synthetic accessibility or to exhibit specific conformational preferences.
Future efforts in this area will likely involve:
Modification of the Phenyl Group: The introduction of various substituents on the phenyl ring can systematically alter the electronic and steric properties of the molecule, providing a straightforward way to create a library of analogs for screening.
Alterations to the Spirocyclic Core: The synthesis of analogs with different ring sizes or with heteroatoms incorporated into the carbocyclic ring could lead to compounds with novel three-dimensional shapes and biological activities. mdpi.comresearchgate.net The synthesis of related spirocyclic systems, such as those based on an 8-oxaspiro[5.6]dodecane framework, has been reported and provides a basis for such explorations. researchgate.net
Conformationally Restricted Analogs: The design and synthesis of analogs with reduced conformational flexibility can help to elucidate the bioactive conformation and improve binding affinity to biological targets. This can be achieved by introducing rigidifying elements into the molecular structure. The synthesis of structurally modified phaeosphaeride analogues provides examples of how such modifications can be achieved. mdpi.com
Q & A
Q. What are the established synthetic routes for 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving spirocyclic intermediates. For example, analogous spiro compounds are prepared by reacting carbonyl-containing precursors (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with substituted amines or benzothiazolyl derivatives under controlled conditions. Key intermediates are purified via recrystallization and characterized using melting point analysis, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy to confirm structural integrity .
Q. Which spectroscopic methods are most effective for confirming the spirocyclic structure of this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups.
- NMR (¹H/¹³C) : Resolves spiro junction protons and phenyl ring substituents. For instance, spiro carbons exhibit distinct splitting patterns due to restricted rotation.
- X-ray Crystallography : Provides definitive proof of spirocyclic geometry and stereochemistry, as seen in related azaspiro compounds .
Q. How can reaction mechanisms for spiro ring formation be validated experimentally?
Mechanistic studies involve isotopic labeling (e.g., deuterated solvents) to track proton transfer steps or isolation of transient intermediates. Computational tools like DFT calculations may supplement experimental data to model transition states and energy barriers .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing spiro compound synthesis under varying conditions?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization.
- Catalysis : Lewis acids (e.g., ZnCl₂) may stabilize intermediates.
- Temperature Control : Slow heating prevents by-product formation in exothermic steps.
- Statistical Methods : Use factorial designs to assess interactions between variables (e.g., pH, temperature) and optimize yield .
Q. How should researchers address contradictions in reported spectral data or reaction yields for azaspiro compounds?
- Reproducibility Checks : Replicate experiments using identical reagents and conditions.
- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to resolve ambiguities.
- Meta-Analysis : Compare findings across peer-reviewed studies to identify systematic errors (e.g., impurities in starting materials) .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices.
- QSAR Modeling : Correlate structural features (e.g., logP, topological polar surface area) with bioavailability or toxicity.
- Docking Studies : Predict binding affinity to target proteins (e.g., enzymes) using software like AutoDock .
Q. How can the environmental fate and degradation pathways of this compound be investigated?
- Laboratory Studies : Use LC-MS/MS to track degradation products under UV light or microbial action.
- Ecotoxicology Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) per OECD guidelines.
- Field Sampling : Measure bioaccumulation in soil/water systems near synthesis facilities .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Spirocyclic Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
